1,1'-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane)
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Overview
Description
1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) is a chemical compound known for its unique structure and properties It consists of two phospholane rings connected by an ethyne (acetylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) typically involves the reaction of 2,3,4,5-tetraethylphospholane with an acetylene derivative under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The ethyne linkage allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the ethyne linkage .
Scientific Research Applications
1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) has several scientific research applications:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine: While not extensively studied in these fields, its potential as a building block for bioactive molecules is being explored.
Mechanism of Action
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) in catalysis involves its coordination to transition metals, forming active catalytic complexes. These complexes can facilitate various reactions by stabilizing transition states and intermediates. The ethyne linkage provides rigidity and electronic properties that enhance the compound’s effectiveness as a ligand[4][4].
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetramethylphospholane): Similar structure but with methyl groups instead of ethyl groups.
1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphosphine): Similar structure but with phosphine groups instead of phospholane rings.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) is unique due to its combination of ethyne linkage and phospholane rings, which provide distinct electronic and steric properties. This makes it particularly effective in catalysis and materials science applications compared to its analogs .
Properties
CAS No. |
918531-29-0 |
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Molecular Formula |
C26H48P2 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
2,3,4,5-tetraethyl-1-[2-(2,3,4,5-tetraethylphospholan-1-yl)ethynyl]phospholane |
InChI |
InChI=1S/C26H48P2/c1-9-19-20(10-2)24(14-6)27(23(19)13-5)17-18-28-25(15-7)21(11-3)22(12-4)26(28)16-8/h19-26H,9-16H2,1-8H3 |
InChI Key |
FZEIDFJFDFCIFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(P(C1CC)C#CP2C(C(C(C2CC)CC)CC)CC)CC)CC |
Origin of Product |
United States |
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